molecular formula C8H9BrOS B3215245 2-Bromo-5-(tetrahyfuran-3-yl)thiophene CAS No. 1159821-33-6

2-Bromo-5-(tetrahyfuran-3-yl)thiophene

Cat. No.: B3215245
CAS No.: 1159821-33-6
M. Wt: 233.13 g/mol
InChI Key: ILFPRUGARNXXTC-UHFFFAOYSA-N
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Description

2-Bromo-5-(tetrahyfuran-3-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a tetrahydrofuran group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tetrahyfuran-3-yl)thiophene typically involves the bromination of 5-(tetrahydrofuran-3-yl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tetrahyfuran-3-yl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(tetrahyfuran-3-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tetrahyfuran-3-yl)thiophene in various reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(tetrahydrofuran-2-yl)thiophene
  • 2-Bromo-5-(tetrahydrofuran-4-yl)thiophene

Comparison

Compared to its analogs, 2-Bromo-5-(tetrahyfuran-3-yl)thiophene is unique due to the position of the tetrahydrofuran group, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFPRUGARNXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290643
Record name 3-(5-Bromo-2-thienyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-33-6
Record name 3-(5-Bromo-2-thienyl)tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-thienyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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